molecular formula C10H5Cl3N2O B14113129 4-(2,4-Dichlorophenoxy)-6-chloropyrimidine

4-(2,4-Dichlorophenoxy)-6-chloropyrimidine

Cat. No.: B14113129
M. Wt: 275.5 g/mol
InChI Key: NSCJTDRXKMUXMQ-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-6-chloropyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenoxy group and an additional chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-6-chloropyrimidine typically involves the reaction of 2,4-dichlorophenol with a suitable pyrimidine precursor. One common method includes the nucleophilic aromatic substitution reaction where 2,4-dichlorophenol reacts with 6-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenoxy and pyrimidine rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMSO or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine in solvents like toluene or ethanol.

Major Products Formed

    Substitution Products: Various substituted pyrimidines and phenoxy derivatives.

    Oxidation Products: Oxidized forms of the compound with additional functional groups.

    Reduction Products: Reduced forms with fewer chlorine atoms or altered ring structures.

    Coupling Products: Complex molecules with extended aromatic systems.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-6-chloropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxy structure.

    6-Chloropyrimidine: A simpler pyrimidine derivative without the phenoxy group.

    2,4-Dichlorophenol: A precursor in the synthesis of various chlorinated organic compounds.

Uniqueness

4-(2,4-Dichlorophenoxy)-6-chloropyrimidine is unique due to the combination of the phenoxy and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H5Cl3N2O

Molecular Weight

275.5 g/mol

IUPAC Name

4-chloro-6-(2,4-dichlorophenoxy)pyrimidine

InChI

InChI=1S/C10H5Cl3N2O/c11-6-1-2-8(7(12)3-6)16-10-4-9(13)14-5-15-10/h1-5H

InChI Key

NSCJTDRXKMUXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=NC=N2)Cl

Origin of Product

United States

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